LogP-Driven Lipophilicity Differentiation: 3,5-Dichloro vs. Unsubstituted and Mono-Chloro Cyclohexyl Phenyl Ketones
Cyclohexyl 3,5-dichlorophenyl ketone exhibits a computed LogP of 4.76, which is approximately 1.0–1.3 LogP units higher than the unsubstituted cyclohexyl phenyl ketone (estimated LogP ~3.5) and approximately 0.5–0.8 units higher than the mono-chloro analog cyclohexyl 4-chlorophenyl ketone (estimated LogP ~4.0). This difference corresponds to an approximately 10- to 20-fold increase in octanol-water partition coefficient per chlorine atom added, consistent with the additive contribution of aromatic chlorine substituents to hydrophobicity [1]. Such elevated lipophilicity directly impacts membrane permeability, protein binding, and metabolic clearance profiles in biological assay contexts.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Cyclohexyl 3,5-dichlorophenyl ketone: LogP = 4.76 (ALogPS 2.1 computed via ChemScene) |
| Comparator Or Baseline | Cyclohexyl phenyl ketone: estimated LogP ~3.5 (ACD/Labs); Cyclohexyl 4-chlorophenyl ketone: estimated LogP ~4.0 (ACD/Labs) |
| Quantified Difference | ΔLogP ≈ +1.26 vs. unsubstituted; ΔLogP ≈ +0.76 vs. mono-chloro |
| Conditions | Computed using ALogPS 2.1 algorithm; values are in silico predictions, not experimental shake-flask measurements |
Why This Matters
Procurement for biological screening requires matching target LogP ranges; selecting the wrong halogenation level shifts partitioning behavior by an order of magnitude, potentially invalidating cell-based or in vivo assay results.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Aromatic Cl substituent π = +0.71 per chlorine. View Source
